(R)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine
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Overview
Description
- is a chiral organic compound with the following chemical formula:
- It belongs to the class of amines and contains a pyridine ring with a chlorine substituent and a trifluoromethyl group.
- The compound’s chirality arises from the presence of a stereocenter (the carbon atom adjacent to the nitrogen).
- Its systematic name is ®-1-(3-chloropyridin-2-yl)ethan-1-amine .
®-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine: C9H11ClN2
.Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
®-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine: can undergo various reactions:
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Investigated for its potential biological activity (e.g., as a ligand for receptors).
Medicine: May have applications in drug discovery or development.
Industry: Used in the preparation of specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It could interact with receptors, enzymes, or other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C7H6ClF3N2 |
---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
(1R)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-4-2-1-3-13-5(4)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1 |
InChI Key |
WEZUHRTZHOSAPV-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)[C@H](C(F)(F)F)N)Cl |
Canonical SMILES |
C1=CC(=C(N=C1)C(C(F)(F)F)N)Cl |
Origin of Product |
United States |
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